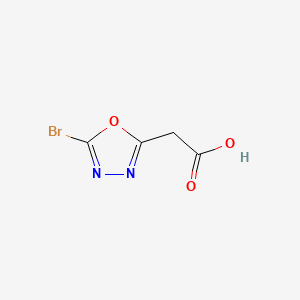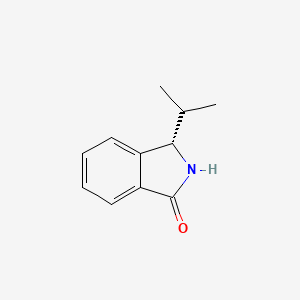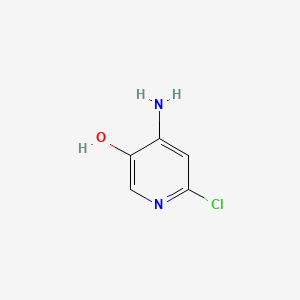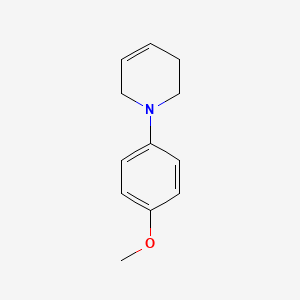
2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid is a heterocyclic compound containing a bromine atom and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of brominated hydrazides with carboxylic acids under dehydrating conditions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific examples are less common.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and ligands in organic solvents.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products with altered oxidation states of the oxadiazole ring.
Coupling Reactions: Larger, more complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
Comparison with Similar Compounds
- 2-(5-Chloro-1,3,4-oxadiazol-2-yl)acetic acid
- 2-(5-Fluoro-1,3,4-oxadiazol-2-yl)acetic acid
- 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid
Comparison:
- Uniqueness: The presence of the bromine atom in 2-(5-Bromo-1,3,4-oxadiazol-2-yl)acetic acid can impart unique reactivity and properties compared to its chloro, fluoro, and methyl analogs. Bromine is larger and more polarizable, which can influence the compound’s interactions and reactivity in different chemical environments .
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(5-bromo-1,3,4-oxadiazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O3/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMQCMDNKLSKEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(O1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)
![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)


![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)


![5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole](/img/structure/B590731.png)

![3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B590734.png)
